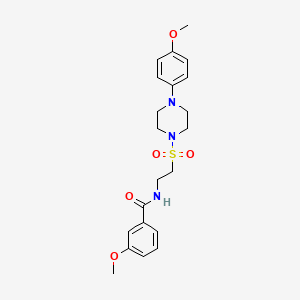

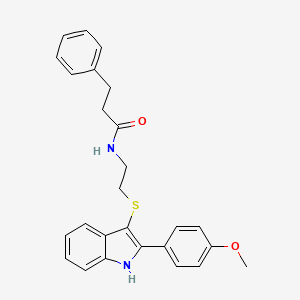

3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C21H27N3O3 . It has an average mass of 369.457 Da and a monoisotopic mass of 369.205231 Da . This compound is not intended for human or veterinary use but is available for research purposes.

Molecular Structure Analysis

The molecular structure of 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide consists of a benzamide moiety linked to a piperazine ring via an ethyl chain . The benzamide and piperazine moieties each have a methoxyphenyl group attached .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide include its molecular formula (C21H27N3O3), average mass (369.457 Da), and monoisotopic mass (369.205231 Da) .Wissenschaftliche Forschungsanwendungen

Receptor Antagonism and Selectivity

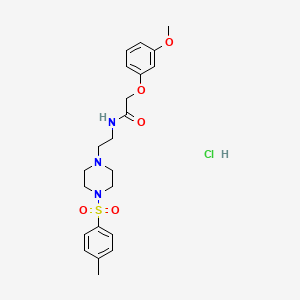

Studies have synthesized and evaluated derivatives similar to 3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, demonstrating their potential as receptor antagonists. For instance, piperazine derivatives have been prepared and shown significant activity as 5-HT7 receptor antagonists. These compounds exhibit IC(50) values ranging from 12-580nM, highlighting their potential in targeting serotonin receptors with high affinity and selectivity (Yoon et al., 2008).

Analytical Derivatization in Chromatography

A novel sulfonate reagent, closely related to the structure of this compound, has been developed for analytical derivatization in liquid chromatography. This reagent enables sensitive detection and accurate quantification of analytes, showcasing the compound's utility in enhancing chromatographic analyses (Wu et al., 1997).

Ligand Affinity and Dopamine Receptors

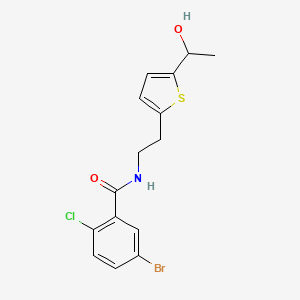

Another study focused on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, revealing insights into their binding affinity towards dopamine receptors. Modifications to the benzamide structure, like those found in this compound, have led to the identification of compounds with moderate affinity for D3 receptors. This highlights the compound's potential in exploring dopamine receptor ligands (Leopoldo et al., 2002).

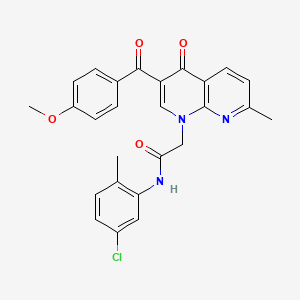

Crystal Structure and DFT Calculations

The crystal structure and computational density functional theory (DFT) calculations of piperazine derivatives, including those akin to this compound, have been studied. These investigations provide valuable insights into the molecular properties and reactive sites, crucial for designing drugs with enhanced efficacy (Kumara et al., 2017).

Wirkmechanismus

Mode of Action

The compound acts as a potent, selective D4 dopamine receptor ligand . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In protein-ligand binding, the ligand is usually a molecule which produces a signal by binding to a site on a target protein .

Biochemical Pathways

The compound’s interaction with the D4 dopamine receptor can affect various biochemical pathways. Dopamine receptors influence many physiological functions, including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the modulation of dopamine receptor signaling, which can influence numerous neurological processes. For instance, it may enhance cognitive function, improve motor control, or modulate neuroendocrine signaling .

Action Environment

The action of this compound, like many others, can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health, age, or genetic makeup), and external factors like diet and lifestyle .

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)30(26,27)15-10-22-21(25)17-4-3-5-20(16-17)29-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZLHTBLCDXRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2857968.png)

![N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2857974.png)

![2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2857975.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)

![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)

![3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2857981.png)

![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)